6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound with significant potential in medicinal chemistry. It features a triazolo-pyrimidine core structure, which is known for its biological activity. The compound is classified under the category of heterocyclic compounds, specifically those containing triazole and pyrimidine rings.
This compound is classified as a triazolo-pyrimidine derivative due to its structural components. It incorporates a triazole ring fused to a pyrimidine system, which is characteristic of many biologically active compounds. The presence of fluorine atoms and a sulfanyl group further enriches its chemical profile.
The synthesis of 6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine typically involves multi-step organic reactions. Key methods may include:
The exact synthetic pathway may vary depending on the starting materials used and the desired yield. Typically, protecting groups may be utilized to prevent unwanted reactions during multi-step synthesis.
The molecular formula for this compound is , with a molecular weight of approximately 351.35 g/mol . The structure features:
The compound's structural data can be represented in various formats such as SMILES or InChI for computational modeling and further analysis:
6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine may participate in several chemical reactions:
The stability of the compound under various conditions (temperature, pH) will influence its reactivity profile. Analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize reaction products.
The mechanism of action for this compound is likely related to its interaction with specific biological targets within cells. Compounds with similar structures have been shown to inhibit enzymes or modulate receptor activities.
Research indicates that derivatives of triazolo-pyrimidines can function as inhibitors for various enzymes involved in metabolic pathways or signal transduction processes. Specific studies would be necessary to elucidate the precise mechanisms for this compound.
Key physical properties include:
Chemical properties include:
Relevant data from studies would provide insights into these properties.
6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine has potential applications in:
The ongoing research into triazolo-pyrimidines highlights their versatility and importance in medicinal chemistry and related fields .
Triazolopyrimidines represent a privileged scaffold in medicinal chemistry, comprising eight isomeric structures with fused triazole-pyrimidine rings. Among these, the 1,2,4-triazolo[1,5-a]pyrimidine framework exhibits exceptional stability and versatility for drug design [2]. These compounds are synthetic heterocycles rarely found in nature, making them attractive candidates for rational drug development. Their significance stems from an ability to mimic purine nucleobases, enabling interactions with diverse biological targets [9]. The scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and central nervous system (CNS)-targeting effects [2] [9]. Historically, synthetic access to triazolopyrimidines has been achieved through: (1) Annulation of triazole rings onto pyrimidine precursors, (2) Pyrimidine ring formation on pre-existing triazole structures, (3) Rearrangements of 1,2,4-triazolo[1,5-a]pyrimidines, and (4) Pyrimidotetrazine rearrangements [9]. The structural plasticity of the core allows extensive derivatization, enabling fine-tuning of target selectivity and pharmacokinetic properties.
The specific compound 6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS: 343374-77-6, MF: C₁₅H₁₁F₄N₅S, MW: 369.34) exemplifies strategic fluorination in drug design [4] [5]. Its structure incorporates three distinct fluorine-based pharmacophores:
Table 1: Impact of Fluorine Substitution Patterns on Compound Properties
Fluorine Motif | Key Physicochemical Effects | Biological Rationale |
---|---|---|
4-Fluorophenyl | ↑ Lipophilicity (ΔlogP ~ +0.17 vs phenyl) | Metabolic stabilization, membrane penetration |
Trifluoro-butenyl chain | ↑ Electron-withdrawing character, ↑ conformational rigidity | Enhanced target affinity, reduced aliphatic oxidation |
Combined fluorination | Optimal logP = 4.07, TPSA = 69.1 Ų | Balanced permeability and solubility |
Fluorine incorporation in pharmaceuticals evolved from early steroid modifications (e.g., fludrocortisone) to becoming a cornerstone of modern drug design, with ~15% of launched drugs now containing fluorine [3]. The development of safer fluorination reagents like DAST (diethylaminosulfur trifluoride) in the 1970s accelerated this trend. Triazolopyrimidines gained prominence with discoveries of their kinase inhibitory properties and CNS activities in the 1990s-2000s [2] [7]. The specific combination of triazolopyrimidine cores with fluorinated side chains represents a contemporary strategy to enhance blood-brain barrier penetration for neurotherapeutics while maintaining metabolic stability—crucial for chronic conditions like Alzheimer's and neuropathic pain [2] [6] [9]. Recent advances exploit fluorinated triazolopyrimidines as selective P2X3 receptor antagonists, demonstrating their evolving role in neurological disorder treatment [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2